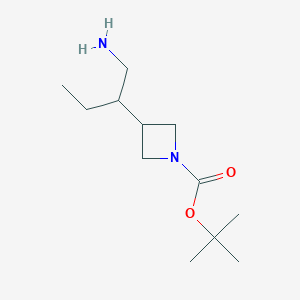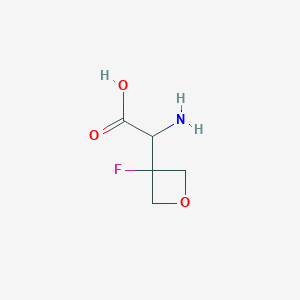
2-Amino-2-(3-fluorooxetan-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(3-fluorooxetan-3-yl)acetic acid is a synthetic compound with a molecular formula of C5H8FNO3 and a molecular weight of 149.12 g/mol . This compound features an oxetane ring substituted with a fluorine atom and an amino group attached to an acetic acid moiety. It is a white to off-white powder or crystalline substance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-fluorooxetane with glycine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(3-fluorooxetan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce amino alcohols .
Aplicaciones Científicas De Investigación
2-Amino-2-(3-fluorooxetan-3-yl)acetic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in its binding affinity and reactivity. The compound can inhibit or activate certain enzymes, receptors, or other biomolecules, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(oxetan-3-yl)acetic acid: Lacks the fluorine atom, which may result in different reactivity and biological activity.
3-Fluorooxetane: A simpler structure without the amino and acetic acid groups, used as a precursor in synthesis.
Uniqueness
2-Amino-2-(3-fluorooxetan-3-yl)acetic acid is unique due to the presence of both the fluorine atom and the amino group, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and reactivity, while the amino group allows for interactions with biological targets .
Propiedades
Fórmula molecular |
C5H8FNO3 |
|---|---|
Peso molecular |
149.12 g/mol |
Nombre IUPAC |
2-amino-2-(3-fluorooxetan-3-yl)acetic acid |
InChI |
InChI=1S/C5H8FNO3/c6-5(1-10-2-5)3(7)4(8)9/h3H,1-2,7H2,(H,8,9) |
Clave InChI |
YXNXOXAHAYIOIF-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(C(C(=O)O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone](/img/structure/B13008738.png)
![3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-1-amine](/img/structure/B13008745.png)
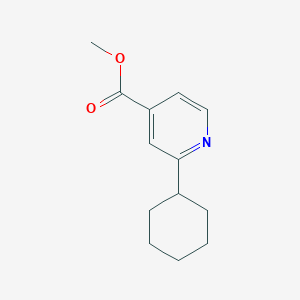
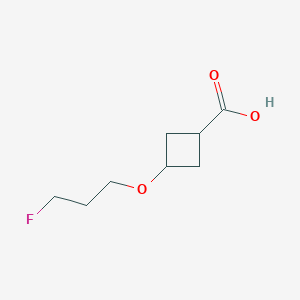
![3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13008756.png)
![tert-butyl 3-iodo-7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13008764.png)
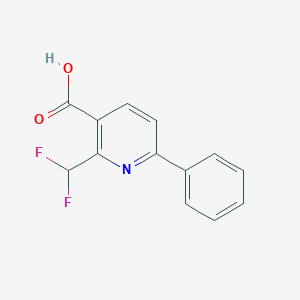
![6-Bromo-2-methyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13008782.png)
![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B13008792.png)
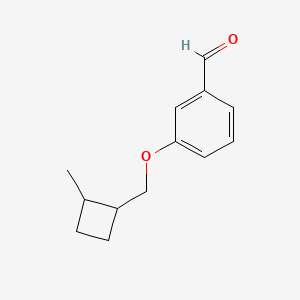

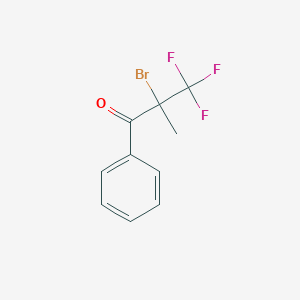
![4,4,7-Trifluoro-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzoazepine-5-one](/img/structure/B13008812.png)
